molecular formula C4H2BrClN2O B12355019 6-bromo-2-chloro-2H-pyrazin-3-one

6-bromo-2-chloro-2H-pyrazin-3-one

Cat. No.: B12355019
M. Wt: 209.43 g/mol
InChI Key: DPCYVOBSWZNGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-2H-pyrazin-3-one is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-2H-pyrazin-3-one typically involves the halogenation of pyrazinone derivatives. One common method includes the bromination and chlorination of pyrazinone using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-2H-pyrazin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different pyrazinone derivatives.

Scientific Research Applications

6-Bromo-2-chloro-2H-pyrazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloropyridin-3-amine
  • 6-Bromo-3-(cyclobutylamino)pyrazin-2-ol
  • 5-Bromo-6-chloro-pyrazin-2-amine

Uniqueness

6-Bromo-2-chloro-2H-pyrazin-3-one is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms on the pyrazinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

IUPAC Name

6-bromo-2-chloro-2H-pyrazin-3-one

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1,3H

InChI Key

DPCYVOBSWZNGQS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.